molecular formula C19H14O3 B1337407 Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- CAS No. 48193-94-8

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-

Cat. No.: B1337407
CAS No.: 48193-94-8
M. Wt: 290.3 g/mol
InChI Key: YRLSATFFDLKHJM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety attached to a biphenyl group through an ether linkage

Scientific Research Applications

Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

As a derivative of benzoic acid, “Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-” may share some of its properties. Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is conjugated to GLYCINE in the liver and excreted as hippuric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+4-BromobiphenylK2CO3,DMFBenzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-\text{4-Hydroxybenzoic acid} + \text{4-Bromobiphenyl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-} 4-Hydroxybenzoic acid+4-BromobiphenylK2​CO3​,DMF​Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.

    4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the biphenyl group.

    Biphenyl: Contains the biphenyl structure but lacks the carboxylic acid group.

Uniqueness

Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- is unique due to the combination of the benzoic acid and biphenyl moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(4-phenylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSATFFDLKHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444145
Record name Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48193-94-8
Record name Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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